Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
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Overview
Description
Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate: is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . This compound is known for its unique chemical structure, which includes a methoxybenzoyl group, a piperazinyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Formation of the Methoxybenzoyl Intermediate: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amination Reaction: The 4-methoxybenzoyl chloride is then reacted with an amine, such as 4-methylpiperazine, to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl 3-amino-4-methoxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-4-methylbenzoate
- Benzoic acid, 3-amino-, methyl ester
Comparison: Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
879075-07-7 |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4g/mol |
IUPAC Name |
methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)19-9-6-16(21(26)28-3)14-18(19)22-20(25)15-4-7-17(27-2)8-5-15/h4-9,14H,10-13H2,1-3H3,(H,22,25) |
InChI Key |
SKESLFQKLIZOKM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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